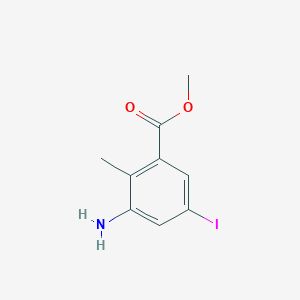

Methyl 3-amino-5-iodo-2-methylbenzoate

Description

Methyl 3-amino-5-iodo-2-methylbenzoate is a substituted benzoate ester with the molecular formula C₁₀H₁₂INO₂ (calculated molecular weight: 291.12 g/mol). The compound features a methyl ester group, an amino (-NH₂) substituent at position 3, an iodine atom at position 5, and a methyl group at position 2 on the benzene ring.

The compound is commercially available, with pricing tiers listed as €823.00 for 1 g and €3,697.00 for 10 g (CymitQuimica, 2025) . The iodine atom enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the amino group enables further functionalization.

Properties

IUPAC Name |

methyl 3-amino-5-iodo-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZGFTRZOOIYFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1N)I)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-iodo-2-methylbenzoate typically involves multi-step reactions. One common method starts with the iodination of methyl 3-amino-2-methylbenzoate using N-iodosuccinimide (NIS) in acetonitrile (ACN) at room temperature. The reaction mixture is stirred for an hour, followed by purification through flash chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-iodo-2-methylbenzoate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative, while Suzuki-Miyaura coupling would produce biaryl compounds.

Scientific Research Applications

Methyl 3-amino-5-iodo-2-methylbenzoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-iodo-2-methylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Methyl 3-amino-5-chloro-2-ethylbenzoate

- Molecular Formula: C₁₁H₁₄ClNO₂

- Molecular Weight : 227.69 g/mol (calculated)

- Key Differences: Substituents: Chlorine replaces iodine at position 5, and an ethyl group replaces the methyl group at position 2. Reactivity: Chlorine is less electronegative and a poorer leaving group than iodine, making this compound less reactive in nucleophilic substitution or metal-catalyzed reactions .

Methyl 3-amino-4-hydroxybenzoate

- Molecular Formula: C₈H₉NO₃

- Molecular Weight : 167.16 g/mol

- Key Differences: Substituents: A hydroxyl (-OH) group replaces iodine at position 4, altering electronic and solubility properties. Reactivity: The hydroxyl group increases polarity, enhancing solubility in aqueous media. It also participates in hydrogen bonding and cyclization reactions to form benzoxazole derivatives (e.g., methyl-2-substitutedphenyl-1,3-benzoxazole-5-carboxylates) .

Sulfonylurea Methyl Esters (e.g., Metsulfuron Methyl Ester)

- Molecular Formula : C₁₄H₁₅N₅O₆S (example)

- Key Differences: Substituents: Complex triazine and sulfonyl groups replace the amino and iodine substituents. Applications: Used as herbicides (e.g., triflusulfuron methyl ester inhibits plant acetolactate synthase) . Contrastingly, Methyl 3-amino-5-iodo-2-methylbenzoate is more likely employed in medicinal chemistry due to its simpler, tunable structure.

Structural and Functional Analysis

Substituent Effects on Reactivity

- Iodine vs. Chlorine: Iodine’s larger atomic radius and weaker C-I bond (vs. C-Cl) facilitate cross-coupling reactions, making this compound more versatile in synthesizing biaryl structures .

- Amino Group: Enables condensation reactions (e.g., with isothiocyanates to form hydrazinecarbothioamides) .

- Ester Group :

Physical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility (Inferred) |

|---|---|---|---|

| This compound | 291.12 | I, NH₂, CH₃ | Low polarity solvents (e.g., DCM) |

| Methyl 3-amino-5-chloro-2-ethylbenzoate | 227.69 | Cl, NH₂, C₂H₅ | Moderate polarity solvents |

| Methyl 3-amino-4-hydroxybenzoate | 167.16 | OH, NH₂ | Polar solvents (e.g., ethanol) |

Note: Solubility trends are inferred from substituent polarity; experimental data is unavailable in the provided evidence.

Biological Activity

Methyl 3-amino-5-iodo-2-methylbenzoate is an organic compound that has attracted significant attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzoate structure with an amino group at the third position and an iodine atom at the fifth position. Its molecular formula is . The presence of the iodine atom enhances its electrophilic character, making it a valuable compound for various chemical reactions, including nucleophilic substitutions.

The biological activity of this compound is primarily attributed to its reactivity as an electrophile. The iodine atom facilitates nucleophilic attack, allowing it to participate in enzyme-substrate interactions. This property makes it a useful tool in biochemical studies, particularly in investigating enzyme mechanisms and pathways.

Biological Applications

-

Enzyme-Substrate Interaction Studies

- The compound is employed in biochemical research to study enzyme-substrate interactions due to its structural similarity to natural substrates. Its ability to undergo substitution reactions allows researchers to probe the active sites of various enzymes.

-

Drug Development

- This compound has been investigated for its potential use in drug development, particularly as a precursor for synthesizing pharmaceutical compounds with anti-inflammatory and anticancer properties. Its unique structural characteristics allow for modifications that can enhance biological activity.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Significant inhibition observed in dehydratase enzymes involved in bacterial cell wall synthesis. |

| Drug Development Potential | Investigated for anti-inflammatory and anticancer properties. |

| Electrophilic Reactivity | High electrophilicity facilitates nucleophilic substitutions in biological systems. |

Case Study: Enzyme Interaction

In a notable study, this compound was used to investigate the inhibition mechanism of a specific dehydratase enzyme involved in bacterial cell wall synthesis. The compound demonstrated significant inhibition at micromolar concentrations, suggesting its potential as a lead compound for developing new antibiotics targeting bacterial resistance mechanisms.

Comparative Analysis with Related Compounds

This compound can be compared with structurally similar compounds such as methyl 4-amino-5-bromo-2-methylbenzoate and methyl 3-amino-4-bromo-2-methylbenzoate. These comparisons reveal differences in reactivity and biological activity due to the positioning of substituents on the benzene ring:

| Compound | Reactivity | Biological Activity |

|---|---|---|

| This compound | High electrophilicity | Significant enzyme interaction |

| Methyl 4-amino-5-bromo-2-methylbenzoate | Moderate | Limited application in enzyme studies |

| Methyl 3-amino-4-bromo-2-methylbenzoate | Lower reactivity | Less effective as a substrate analog |

Mechanistic Insights

The mechanism involves binding to the active site of enzymes through nucleophilic substitution reactions. Studies have shown that this compound can form stable complexes with key amino acids within enzyme active sites, altering their functionality and providing insights into substrate specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.